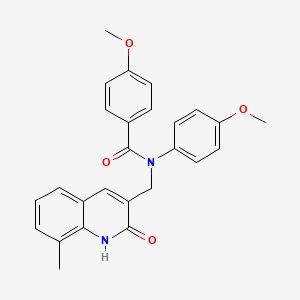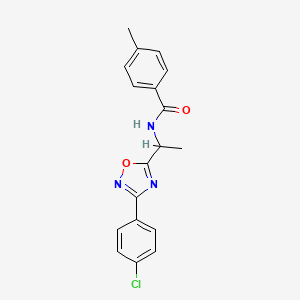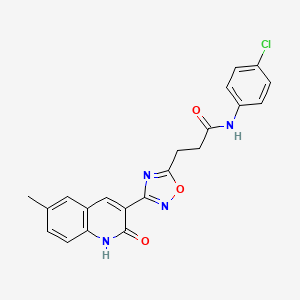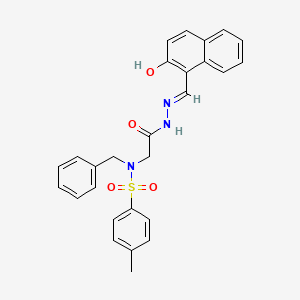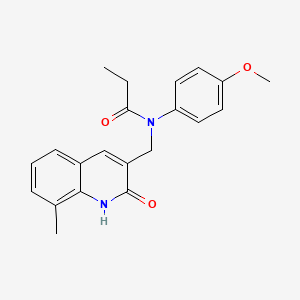
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide, also known as HMQP, is a chemical compound that has gained significant attention in the scientific research community. HMQP is a quinoline derivative that has been synthesized for its potential applications in various biomedical fields.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide is not fully understood. However, it is believed that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide binds to metal ions and forms a complex that can interact with biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the biochemical and physiological properties of the biomolecules.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide can interact with proteins and alter their structure and function. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has also been shown to have antioxidant properties and can scavenge free radicals. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide is also highly selective for metal ions, which makes it an ideal fluorescent probe for the detection of metal ions in biological samples. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide. One direction is to further investigate the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide and its interactions with biomolecules. Another direction is to explore the potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Finally, future studies could focus on optimizing the synthesis method of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide and developing new derivatives with improved properties.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide is a promising compound that has potential applications in various biomedical fields. Its ability to selectively bind to metal ions and emit a strong fluorescent signal makes it an ideal fluorescent probe for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide involves a multi-step process that starts with the reaction of 8-methylquinoline-2-carbaldehyde with 4-methoxybenzylamine to form the intermediate product. The intermediate product is then reacted with propionic anhydride to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide. The synthesis method of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide is a relatively simple process and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been studied extensively for its potential applications in various biomedical fields. One of the most promising applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide is its use as a fluorescent probe for the detection of metal ions. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been shown to selectively bind to metal ions such as copper(II) and zinc(II) and emit a strong fluorescent signal. This property of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been utilized for the detection of metal ions in biological samples and environmental samples.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-19(24)23(17-8-10-18(26-3)11-9-17)13-16-12-15-7-5-6-14(2)20(15)22-21(16)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDKTMFWHCOTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

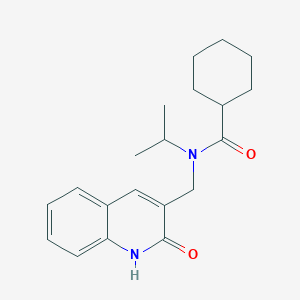

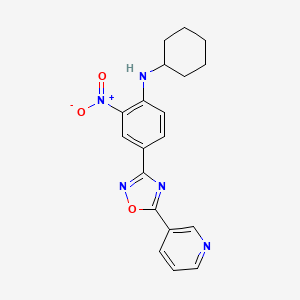
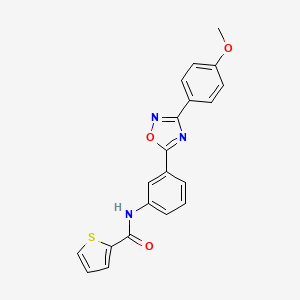

![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
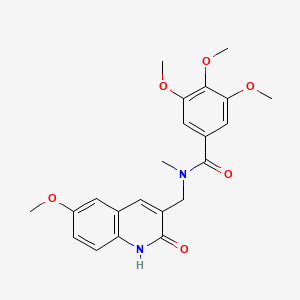
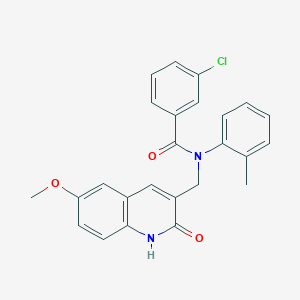
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)

